4-(methylsulfamoyl)-N-phenylbenzamide
Description
4-(Methylsulfamoyl)-N-phenylbenzamide is a benzamide derivative featuring a methylsulfamoyl group at the para position of the benzamide ring and a phenyl group attached to the amide nitrogen. The methylsulfamoyl group introduces electron-withdrawing properties and hydrogen-bonding capabilities, which can influence pharmacokinetics (e.g., solubility, bioavailability) and pharmacodynamics (e.g., target binding affinity) .
Properties
IUPAC Name |
4-(methylsulfamoyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-20(18,19)13-9-7-11(8-10-13)14(17)16-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOIDSTFMVZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfamoyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve N-phenylbenzamide in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methylsulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfamoyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(methylsulfamoyl)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(methylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of N-phenylbenzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Antifungal and Insecticidal Activities
- Compound 4q (from ): A trifluoromethylpyrimidine-containing N-phenylbenzamide derivative. Exhibited superior antifungal activity against Phomopsis sp., B. dothidea, and B. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
- However, its sulfonamide moiety could enhance hydrogen bonding with fungal enzymes, a factor warranting experimental validation.
Mitochondrial Permeability Transition Pore (PTP) Inhibition
- Compound 4 (from ): 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide showed potent PTP inhibition (EC₅₀ = 280 nM) and improved calcium retention. The piperidine group enhances solubility and membrane permeability .
- 4-(Methylsulfamoyl)-N-phenylbenzamide : The methylsulfamoyl group’s smaller size compared to the piperidinyl-benzyloxy substitution may reduce PTP affinity. However, the sulfonamide’s hydrogen-bonding capacity could mimic interactions critical for PTP inhibition.
Anticancer Activity
- Derivatives 4e and 4f (from ): Imidazole-based N-phenylbenzamides with para-fluoro and para-methoxy substituents demonstrated single-digit IC₅₀ values in cytotoxicity assays. The electron-withdrawing fluorine enhances DNA intercalation, while methoxy groups improve solubility .
- This compound : The methylsulfamoyl group’s electron-withdrawing nature may similarly stabilize DNA interactions, but its bulkiness compared to fluorine could hinder binding. Molecular docking studies would clarify this.
Antiviral Activity
- QSAR Models (from ): N-Phenylbenzamide and N-phenylacetophenone derivatives showed antiviral activity against EV71. Key descriptors included HOMO/LUMO energy gaps and dipole moments, influenced by electron-withdrawing substituents .
- Experimental validation is needed to confirm activity against viruses like HPV (as seen in for analog L17).
Anticonvulsant Activity
- MES-Active N-Phenylbenzamides (from ): Ortho-methyl substitutions and specific conformations (90°–120° dihedral angles between rings) were critical for maximal anticonvulsant activity. Hydrogen bonding to the amide carbonyl was essential .
- Ortho-substituted analogs would likely perform better.
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity: N-Phenylbenzamides with amino/amide groups (e.g., methylsulfamoyl) exhibit low log P values, favoring plasma over tissue distribution .
- Bioavailability : The sulfonamide group in this compound may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., trifluoromethylpyrimidine derivatives) .
Structural-Activity Relationship (SAR) Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
